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Introduction
The synthesis of RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) phosphoramidite

chemistry is a cornerstone of modern molecular biology and therapeutic development. The

TBDMS protecting group for the 2'-hydroxyl function of the ribose sugar offers a robust and

reliable method for the construction of RNA chains. However, the successful synthesis is only

the first step; obtaining high-purity, full-length RNA oligonucleotides is critically dependent on

the subsequent deprotection and purification strategies. This document provides detailed

application notes and protocols for the most common purification techniques employed for RNA

synthesized using TBDMS phosphoramidites: High-Performance Liquid Chromatography

(HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).

Deprotection of TBDMS-Protected RNA: A Critical
Prerequisite
Prior to any purification method, the newly synthesized RNA oligonucleotide must be fully

deprotected. This involves a two-step process: cleavage from the solid support and removal of

the base and phosphate protecting groups, followed by the removal of the 2'-O-TBDMS groups.
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Step 1: Cleavage and Base/Phosphate Deprotection
This initial step is typically achieved using a mixture of concentrated aqueous ammonia and a

solution of methylamine in ethanol.[1] This combination efficiently removes the cyanoethyl

phosphate protecting groups and the protecting groups on the nucleobases (e.g., acetyl,

benzoyl, or isobutyryl).

Step 2: 2'-O-TBDMS Group Removal
The removal of the sterically hindered TBDMS groups requires a fluoride-based reagent. The

most commonly used and reliable reagent is triethylamine trihydrofluoride (TEA·3HF).[1][2] This

reagent is preferred over tetrabutylammonium fluoride (TBAF) as its performance is less

sensitive to water content.[3]

Purification Methodologies
The choice of purification method depends on several factors, including the length of the RNA

oligonucleotide, the required level of purity, the desired yield, and the intended downstream

application.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that offers high resolution and purity for synthetic

oligonucleotides.[4][5] Both ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC are

widely used for RNA purification.

Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on the net negative

charge of their phosphate backbone.[6][7] Longer oligonucleotides have a greater number of

phosphate groups and thus bind more strongly to the positively charged stationary phase. A

salt gradient is used to elute the oligonucleotides, with shorter, less charged species eluting

first. IEX-HPLC is particularly effective for resolving sequences with significant secondary

structure due to the use of denaturing conditions (high pH).[6]

Ion-Pair Reversed-Phase (IP-RP) HPLC: IP-RP HPLC separates oligonucleotides based on

their hydrophobicity.[8][9] An ion-pairing reagent (e.g., triethylammonium acetate, TEAA) is

added to the mobile phase to neutralize the negative charges on the phosphate backbone,

allowing the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C8 or C18).
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[10] Elution is achieved with an increasing gradient of an organic solvent like acetonitrile. This

method is highly effective and can be scaled up for larger quantities.[11]

Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a classic and highly effective method for purifying RNA, especially for

longer oligonucleotides (>50 bases) or when single-nucleotide resolution is required.[12][13]

Under denaturing conditions (using urea), the RNA molecules are separated based on their

size and charge. The desired full-length product is visualized (e.g., by UV shadowing), excised

from the gel, and the RNA is subsequently eluted.[14][15] While PAGE can provide very high

purity, the recovery yields can be lower compared to HPLC.[16]

Solid-Phase Extraction (SPE)
SPE offers a rapid and convenient method for the purification of synthetic oligonucleotides,

particularly for routine applications where high throughput is desired. Trityl-on purification using

cartridges is a common SPE strategy.[17] In this approach, the final 5'-dimethoxytrityl (DMT)

group is left on the full-length oligonucleotide after synthesis. This hydrophobic DMT group

allows the desired product to be selectively retained on a reversed-phase sorbent while

truncated failure sequences (which lack the DMT group) are washed away. The DMT group is

then cleaved, and the purified, full-length oligonucleotide is eluted.

Quantitative Data Summary
The following table summarizes typical performance characteristics of the different purification

methods. It is important to note that yields and purities are highly dependent on the specific

sequence, length, and synthesis efficiency.
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Purification
Method

Typical Purity Typical Yield Throughput
Best Suited
For

Ion-Exchange

HPLC
>95% 50-80% Low to Medium

High-purity

applications,

sequences with

secondary

structure.

Ion-Pair RP-

HPLC
>99%[11] >56%[11] Low to Medium

High-purity

applications,

scalable

purification.

Denaturing

PAGE
≥95% 30-70% Low

Long

oligonucleotides

(>50 bases),

applications

requiring single-

nucleotide

resolution.[13]

Solid-Phase

Extraction
>90% 60-90% High

Routine

purification, high-

throughput

applications.

Experimental Protocols
Protocol 1: Deprotection of TBDMS-Protected RNA
Materials:

Crude, support-bound TBDMS-protected RNA oligonucleotide

Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v) or Ethanolic

ammonia/methylamine[1]

Triethylamine trihydrofluoride (TEA·3HF)[3]
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N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[2][3]

Triethylamine (TEA)[3]

Sodium acetate (3 M, pH 5.2)

n-Butanol

Ethanol (70%)

RNase-free water

Procedure:

Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support containing the

synthesized RNA to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution to the vial. c. Seal

the vial tightly and heat at 65°C for 10-30 minutes.[1][18] d. Cool the vial to room

temperature and carefully transfer the supernatant to a new microcentrifuge tube. e. Dry the

RNA pellet using a vacuum concentrator.

2'-TBDMS Group Removal: a. To the dried RNA pellet, add 115 µL of anhydrous DMSO.[2][3]

Dissolve completely, gentle heating at 65°C for 5 minutes may be required. b. Add 60 µL of

TEA to the DMSO/RNA solution and mix gently.[2][3] c. Add 75 µL of TEA·3HF and heat the

mixture at 65°C for 2.5 hours.[2][3] d. Cool the reaction mixture on ice.

Precipitation (for DMT-off purification): a. Add 25 µL of 3 M sodium acetate (pH 5.2) and 1 mL

of n-butanol. b. Vortex and incubate at -70°C for at least 1 hour. c. Centrifuge at high speed

for 30 minutes at 4°C. d. Decant the supernatant and wash the pellet with 70% ethanol. e.

Dry the pellet and resuspend in an appropriate buffer for purification.

Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC
Purification
Materials:

Deprotected crude RNA sample
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Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: 0.1 M TEAA in acetonitrile

Reversed-phase HPLC column (e.g., C18)

Procedure:

Sample Preparation: Dissolve the deprotected RNA pellet in Mobile Phase A.

HPLC Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 50-60°C

Detection Wavelength: 260 nm

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good

starting point and can be optimized.[19]

Fraction Collection: Collect fractions corresponding to the major peak (full-length product).

Desalting: Pool the collected fractions and desalt using a suitable method (e.g., size-

exclusion chromatography or ethanol precipitation) to remove the TEAA salt.

Protocol 3: Denaturing Polyacrylamide Gel
Electrophoresis (PAGE) Purification
Materials:

Deprotected crude RNA sample

Urea

Acrylamide/Bis-acrylamide solution

10x TBE buffer
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Ammonium persulfate (APS)

TEMED

2x RNA loading buffer (containing formamide, EDTA, and tracking dyes)

Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Ethanol (100% and 70%)

Procedure:

Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide)

containing 7-8 M urea in 1x TBE buffer.

Sample Preparation: Resuspend the dried RNA pellet in 1x RNA loading buffer, heat at 95°C

for 3 minutes, and immediately place on ice.[15]

Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking

dye has migrated an appropriate distance.

Visualization and Excision: Visualize the RNA bands by UV shadowing.[14] Excise the band

corresponding to the full-length product using a clean razor blade.

Elution: a. Crush the gel slice and place it in a microcentrifuge tube with gel elution buffer. b.

Incubate overnight at 4°C or for a few hours at a higher temperature (e.g., 37°C) with

shaking.[14] c. Separate the eluate from the gel fragments by centrifugation or filtration.

Recovery: Precipitate the RNA from the eluate by adding ethanol and a salt (e.g., sodium

acetate). Wash the pellet with 70% ethanol and resuspend in RNase-free water.

Protocol 4: Solid-Phase Extraction (SPE) using Glen-
Pak™ RNA Cartridges (DMT-on)
Materials:

Deprotected RNA sample with 5'-DMT group intact
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Glen-Pak™ RNA Purification Cartridge[20]

Glen-Pak™ RNA Quenching Buffer[20]

Acetonitrile (HPLC grade)

2.0 M Triethylammonium acetate (TEAA), pH 7.0

2% Trifluoroacetic acid (TFA) in water

1 M Ammonium bicarbonate/30% Acetonitrile

RNase-free water

Procedure:

Sample Preparation: To the cooled 2'-deprotection reaction mixture, add 1.75 mL of Glen-

Pak™ RNA Quenching Buffer and mix well.[3][20]

Cartridge Conditioning: Condition the Glen-Pak™ RNA cartridge with 0.5 mL of acetonitrile

followed by 1.0 mL of 2.0 M TEAA.[20]

Sample Loading: Load the quenched RNA solution onto the cartridge.

Washing (Failure Removal): Wash the cartridge with 1.0 mL of 10% acetonitrile in 2.0 M

TEAA, followed by 1.0 mL of RNase-free water.[20] This step removes the DMT-off failure

sequences.

Detritylation: Add 2 x 1.0 mL of 2% TFA to the cartridge to cleave the 5'-DMT group.

Final Wash: Wash the cartridge with 2 x 1.0 mL of RNase-free water.

Elution: Elute the purified, full-length RNA with 1.0 mL of 1 M ammonium bicarbonate/30%

acetonitrile.

Drying: Dry the eluted RNA using a vacuum concentrator.
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Solid-Phase Synthesis Deprotection Purification

Crude TBDMS-Protected RNA on Solid Support Cleavage & Base Deprotection
(Ammonia/Methylamine, 65°C)

Step 1 2'-TBDMS Removal
(TEA·3HF, 65°C)

Step 2 Purification
(HPLC, PAGE, or SPE)

Step 3 Pure, Full-Length RNA

Click to download full resolution via product page

Caption: Overall workflow for deprotection and purification of TBDMS-synthesized RNA.
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Deprotected Crude RNA

Dissolve in Mobile Phase A

Inject onto HPLC Column

Gradient Elution
(Increasing Organic Solvent or Salt)

Collect Full-Length Product Fractions
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Deprotected Crude RNA

Mix with Loading Buffer & Denature

Run on Denaturing PAGE Gel

Visualize Bands (UV Shadowing)
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DMT-on Deprotected RNA

Quench Deprotection Reaction

Load Sample onto Cartridge

Condition SPE Cartridge

Wash to Remove Failure Sequences

On-Cartridge Detritylation

Elute Full-Length RNA

Pure RNA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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